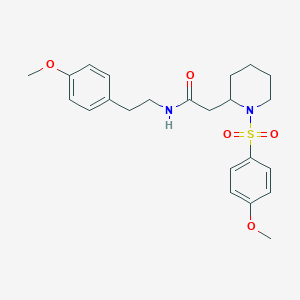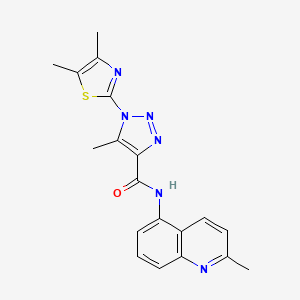![molecular formula C14H22N4O5S B2920056 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide CAS No. 899944-94-6](/img/structure/B2920056.png)
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are known for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a thieno group, which is a sulfur-containing heterocycle .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, condensation, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the tert-butyl group could influence its solubility and stability .Scientific Research Applications
Synthesis and Reactivity
- A study on the synthesis and reactivity of a related 1,4-dihydropyrazine derivative, which could potentially be relevant to the compound , demonstrates high yield production and application in Michael addition reactions. This study also explores the electrochemical behavior of this pyrazine derivative (Rodrigues, Ferreira, & Monteiro, 2004).
Applications in Organic Chemistry
- Research on the synthesis of a subunit of spongistatin 1 from (R)-3-benzyloxy-2-methylpropan-1-ol includes the use of tert-butyl)dimethylsilyl 4-deoxy-2, 3-di-O-(methoxymethyl)-4-methyl-6-O-(tert-butyl)dimethylsilyl)-beta-D -glycero-L-gluco-heptodialdo-1,5-pyranoside, demonstrating the complexity and potential of such compounds in organic synthesis (Lemaire-Audoire & Vogel, 2000).
Catalytic Applications
- A study on an oxo-bridged dimer [Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4)] reveals its high activity in the liquid-phase catalytic epoxidation of cyclic olefins, using tert-butyl hydroperoxide as the oxidant. This research showcases the stability and reusability of the complex in catalysis (Pereira et al., 2007).
Fluorescent Probes
- A novel pyrazoline-based fluorescent probe designed for detecting fluoride ion in water demonstrates the chemical versatility of such compounds. The probe reacts with NaF, indicating potential applications in environmental monitoring and analytical chemistry (Liu, Wang, & Zhao, 2015).
Conformational Studies
- Research on the conformation of tert-butyl 2-methoxy-5, 6-dihydro-2 H-pyran-6-carboxylates contributes to understanding the structural aspects of similar compounds, which is crucial in designing molecules with desired properties (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Heterocyclic Chemistry
- A study on the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, involving tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, highlights the potential of such compounds in heterocyclic chemistry, which could have implications in pharmaceuticals and materials science (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O5S/c1-14(2,3)18-11(9-7-24(21,22)8-10(9)17-18)16-13(20)12(19)15-5-6-23-4/h5-8H2,1-4H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCTUGFADDFBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate](/img/structure/B2919973.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2919979.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)



![4'-methyl-N-phenyl-N-(2,2,2-trifluoroethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2919992.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)